molecular formula C8H18ClNO B1379140 2-Methoxycycloheptan-1-amine hydrochloride CAS No. 1375474-17-1

2-Methoxycycloheptan-1-amine hydrochloride

Cat. No.: B1379140
CAS No.: 1375474-17-1
M. Wt: 179.69 g/mol
InChI Key: KSEQJXDZHLJILQ-UHFFFAOYSA-N
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Description

2-Methoxycycloheptan-1-amine hydrochloride is a cycloheptane-based organic compound featuring a methoxy (-OCH₃) group at the 2-position and a primary amine (-NH₂) at the 1-position, with a hydrochloride counterion.

Properties

IUPAC Name

2-methoxycycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-8-6-4-2-3-5-7(8)9;/h7-8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEQJXDZHLJILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375474-17-1
Record name Cycloheptanamine, 2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375474-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycycloheptan-1-amine hydrochloride typically involves the reaction of 2-methoxycycloheptanone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the process involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycycloheptan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Methoxycycloheptan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxycycloheptan-1-amine hydrochloride involves its interaction with molecular targets in biological systems. The compound likely exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-Methoxycycloheptan-1-amine hydrochloride with five analogs derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties
This compound C₈H₁₆ClNO 177.67 (calculated) Methoxy, primary amine, cycloheptane Predicted higher lipophilicity vs. cyclohexane analogs
2-Methoxyamphetamine hydrochloride C₁₀H₁₆ClNO 201.70 Methoxy, amphetamine backbone Serotonergic activity; research use only
Methoxmetamine hydrochloride C₁₄H₂₀ClNO₂ 269.45 Methoxy, methylamino, cyclohexanone Ketamine analog; psychoactive properties
2-Phenylcyclohexan-1-amine hydrochloride C₁₂H₁₆ClN 209.45 Phenyl, primary amine, cyclohexane Structural rigidity due to phenyl group
2-(Dimethylaminomethyl)-1-cyclohexanone HCl C₉H₁₈ClNO 192.45 Dimethylaminomethyl, cyclohexanone Intermediate in pharmaceutical synthesis
Methyl 1-(methylamino)cyclopentanecarboxylate HCl C₈H₁₆ClNO₂ 193.45 Methyl ester, methylamino, cyclopentane NMR-confirmed synthesis (δ 2.24–2.10 ppm)

Key Observations :

  • Substituent Effects : Methoxy groups enhance solubility in polar solvents (e.g., ethyl acetate, water) but reduce volatility. Amine hydrochlorides generally exhibit high water solubility due to ionic character .
  • Pharmacological Implications: Methoxy-substituted amphetamines (e.g., 2-Methoxyamphetamine hydrochloride) demonstrate serotonergic activity, suggesting that the target compound may interact with monoamine transporters, though this requires validation .

Biological Activity

2-Methoxycycloheptan-1-amine hydrochloride is a compound of significant interest in biochemical and pharmacological research. Its biological activity stems from its interactions with various molecular targets, including enzymes and receptors, which can influence cellular processes and metabolic pathways.

The compound is known to interact with several enzymes and proteins, affecting their catalytic activity. These interactions can manifest as either inhibition or activation of enzymatic functions. For instance, it may modulate metabolic pathways by altering enzyme kinetics, which can lead to significant changes in cellular metabolism and gene expression.

Cellular Effects

This compound has been shown to impact various cell types by modulating cell signaling pathways. This modulation can result in altered gene expression and cellular metabolism. Studies indicate that the compound may influence the expression of genes involved in metabolic processes, thus affecting overall cellular function.

Molecular Mechanism

The mechanism of action involves specific binding interactions with biomolecules. The compound likely binds to receptors or enzymes, modulating their activity. This interaction can lead to downstream effects on gene expression and cellular responses to external stimuli.

Dosage Effects in Animal Models

Research indicates that the effects of this compound are dose-dependent. Lower doses may enhance metabolic activity or promote beneficial gene expression, while higher doses can lead to adverse effects such as cellular damage or disruption of normal functions. Understanding these dosage effects is crucial for optimizing its use in research applications.

Metabolic Pathways

The compound participates in various metabolic pathways, interacting with enzymes that facilitate its metabolism. This involvement can influence the levels of metabolites within cells, thereby affecting energy production and metabolic flux.

Transport and Distribution

The transport mechanisms of this compound are mediated by specific transporters and binding proteins, which determine its localization within cells. Understanding these transport dynamics is essential for predicting the compound's biological effects.

Subcellular Localization

The localization of this compound within specific cellular compartments can significantly influence its biological activity. Targeting signals or post-translational modifications may direct the compound to particular organelles where it can exert its effects more effectively.

Research Applications

This compound has diverse applications in scientific research:

  • Chemistry : It serves as a reagent in organic synthesis.
  • Biology : The compound is studied for its potential therapeutic activities.
  • Industry : It may be utilized in developing new materials and chemical processes.

Case Studies and Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • A study indicated that this compound could exhibit cytotoxicity against certain cancer cell lines while promoting autophagy, suggesting a dual role in cancer therapy .
  • Another investigation focused on its interactions with the GPR88 receptor, indicating potential implications for neurological disorders.

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